2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride
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Overview
Description
2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride is an organic compound with the molecular formula C9H10FNO2·HCl It is a derivative of acetophenone, featuring a fluorine and a methoxy substituent on the phenyl ring, along with an amino group on the ethanone moiety
Mechanism of Action
Target of Action
The primary target of 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride is PI3Kδ . PI3Kδ is a lipid kinase that plays a key role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Biochemical Pathways
The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation . The downstream effects of this disruption can lead to changes in cell growth and survival .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. For example, in the context of cancer treatment, the inhibition of PI3Kδ could potentially slow down tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride typically involves a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of 3-fluoro-4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is subsequently converted to the amine via an amination reaction, often using reagents like ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ketone moiety can be reduced to an alcohol.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anti-cancer properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including chalcones and pyrazoles.
Biochemistry: The compound is employed in the study of enzyme interactions and receptor binding due to its unique structural features.
Material Science: It is investigated for its potential use in the development of fluorescent dyes and other functional materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrochloride
- 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol hydrochloride
- 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one
Uniqueness
2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride is unique due to the specific combination of fluorine and methoxy substituents on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for the development of new pharmaceuticals and functional materials.
Properties
IUPAC Name |
2-amino-1-(3-fluoro-4-methoxyphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-13-9-3-2-6(4-7(9)10)8(12)5-11;/h2-4H,5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYFDKYRRIHRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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